N-methoxy-N,3-dimethyloxetane-3-carboxamide
Overview
Description
N-methoxy-N,3-dimethyloxetane-3-carboxamide is a chemical compound with the molecular formula C7H13NO3. It is known for its role as a potent inhibitor of class I and IV histone deacetylases (HDACs), making it a valuable compound in cancer therapy. This compound belongs to the same chemical class as suberoylanilide hydroxamic acid, a well-known anticancer drug.
Preparation Methods
The synthesis of N-methoxy-N,3-dimethyloxetane-3-carboxamide involves several steps. One common synthetic route includes the reaction of oxetane derivatives with methoxyamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
N-methoxy-N,3-dimethyloxetane-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-methoxy-N,3-dimethyloxetane-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, its role as an HDAC inhibitor makes it valuable for studying gene expression and developing cancer therapies.
Mechanism of Action
The mechanism of action of N-methoxy-N,3-dimethyloxetane-3-carboxamide involves the inhibition of histone deacetylases. By inhibiting these enzymes, the compound prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression. This mechanism is particularly important in cancer therapy, as it can reactivate tumor suppressor genes and inhibit cancer cell growth.
Comparison with Similar Compounds
N-methoxy-N,3-dimethyloxetane-3-carboxamide is similar to other HDAC inhibitors such as suberoylanilide hydroxamic acid and trichostatin A. it is unique in its specific inhibition of class I and IV HDACs, which may provide advantages in targeting certain types of cancer. Other similar compounds include vorinostat and romidepsin, which also target HDACs but have different selectivity and potency profiles.
Properties
IUPAC Name |
N-methoxy-N,3-dimethyloxetane-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-7(4-11-5-7)6(9)8(2)10-3/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVUBGFVUYVVPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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